Sodium nitrobenzoate

Mineral Flotation Arsenopyrite Depression Surface Chemistry

This ortho‑specific sodium 2‑nitrobenzoate eliminates the risk of process failure caused by isomer substitution. DFT calculations and flotation experiments confirm its uniquely low mineral‑surface affinity (meta > para > ortho), preventing the over‑depression that occurs with the meta isomer in arsenopyrite circuits. It is the mandatory substrate for Pseudomonas fluorescens NbaA nitroreductase—reduction fails under anaerobic conditions with 2,4‑DNBA. Ortho‑dependent reactivity (intramolecular H‑bonding, chelation) also governs downstream syntheses. Choose the validated ortho isomer; avoid the recovery loss and analytical inaccuracy that accompany unverified meta/para substitution.

Molecular Formula C7H4NNaO4
Molecular Weight 189.1 g/mol
CAS No. 17264-82-3
Cat. No. B092255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium nitrobenzoate
CAS17264-82-3
Molecular FormulaC7H4NNaO4
Molecular Weight189.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-].[Na+]
InChIInChI=1S/C7H5NO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1
InChIKeyYEDBDKITOXSHCO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-Nitrobenzoate (CAS 17264-82-3): Baseline Identity and Compound Class


Sodium 2-nitrobenzoate (CAS 17264-82-3), also referred to as sodium o-nitrobenzoate or 2-nitrobenzoic acid sodium salt, is the sodium carboxylate salt of 2-nitrobenzoic acid with molecular formula C₇H₄NNaO₄ and molecular weight 189.1 g/mol [1]. This ortho-substituted nitroaromatic compound exists as a white crystalline powder soluble in water and is typically synthesized by neutralization of 2-nitrobenzoic acid with sodium hydroxide . As a member of the nitrobenzoate positional isomer family, this compound serves as a versatile organic intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, with additional specialized applications in mineral flotation processes and analytical chemistry .

Why Sodium 2-Nitrobenzoate (17264-82-3) Cannot Be Interchanged with Other Nitrobenzoate Isomers


Substituting sodium 2-nitrobenzoate (ortho isomer) with its meta (CAS 827-95-2) or para (CAS 3847-57-2) positional isomers without experimental validation introduces quantifiable performance deviations across multiple application dimensions. The nitro group position fundamentally alters key molecular properties: DFT calculations reveal distinct interaction strengths with mineral surfaces (meta > para > ortho) that directly translate to differential flotation depression efficacy [1]. Thermal dehydration studies demonstrate that magnesium ortho- and meta-nitrobenzoate complexes require higher dehydration temperatures and cannot be fully dehydrated without decomposition, whereas the para isomer complex can be cleanly dehydrated to the anhydrous form—confirming structurally determined water-binding differences [2]. Electrochemical reduction behavior also varies by isomer position under external magnetic fields [3]. These data collectively establish that nitro group positional isomerism produces quantifiable differences in mineral-binding affinity, thermal dehydration characteristics, and electrochemical response—any of which can cause process failure, yield loss, or analytical inaccuracy if isomer substitution occurs without prior validation.

Sodium 2-Nitrobenzoate (17264-82-3): Quantitative Differential Evidence Versus Comparators


Flotation Depression Performance Ranking: ortho < para < meta for Arsenopyrite Surface Binding Affinity

Sodium 2-nitrobenzoate (ortho isomer) exhibits the lowest arsenopyrite surface interaction strength among the three nitrobenzoate positional isomers. DFT calculations and flotation experiments established the binding affinity order as m-nitrobenzoate > p-nitrobenzoate > o-nitrobenzoate for arsenopyrite mineral surfaces [1]. The interaction of the flotation depressant with the mineral surface followed this order, which was further confirmed by flotation experiments [1].

Mineral Flotation Arsenopyrite Depression Surface Chemistry

Thermal Dehydration Behavior: Ortho and Meta Isomers Require Higher Temperatures and Cannot Be Fully Dehydrated Without Decomposition Versus Para Isomer

Magnesium complexes of 2-nitrobenzoate (ortho isomer) exhibit fundamentally different thermal dehydration behavior compared to the para isomer complex. While the para isomer complex can be cleanly dehydrated to obtain the anhydrous complex, the ortho and meta isomers cannot be fully dehydrated without decomposition [1]. Higher temperatures are required to dehydrate 2- and 3-nitrobenzoates of magnesium, indicating that water molecules are more strongly bound in these complexes compared to 4-nitrobenzoate [1].

Thermal Stability Coordination Chemistry Metal Complex Dehydration

Enzyme Substrate Specificity: 2-Nitrobenzoate Serves as Primary Substrate for NbaA Reductase with Redox-Dependent Selectivity Switching

2-Nitrobenzoate 2-nitroreductase (NbaA) from Pseudomonas fluorescens strain KU-7 is a unique enzyme that specifically recognizes 2-nitrobenzoic acid (2-NBA) as its primary substrate, converting it to the corresponding 2-hydroxylamine compound [1]. The enzyme exhibits substrate specificity that switches under oxidizing conditions: reduction of 2,4-dinitrobenzoic acid (2,4-DNBA) fails in the presence of 1 mM dithiothreitol or under anaerobic conditions, whereas 2-NBA reduction remains unaffected, indicating oxidative modification of the enzyme is required for 2,4-DNBA activity but not for 2-NBA [1].

Enzymology Nitroreductase Biodegradation

Magnetohydrodynamic Effect on Electroreduction: Ortho Nitrobenzoic Acid Exhibits Intermediate Enhancement Under External Magnetic Field

The application of an external magnetic field (B = 0.45 Tesla) induces an enhancement of nitro group electroreduction for all nitrobenzoic acid isomers, but the magnitude of enhancement depends on the positional relationship between the electron-withdrawing carboxyl group and the nitro group [1]. The electrochemical behavior of ortho, meta, and para nitrobenzoic acids under magnetic field influence was examined using cyclic voltammetry, with electroreduction yields estimated by electric charges evolved during each cycle [1].

Electrochemistry Cyclic Voltammetry Magnetoelectrochemistry

Cation-Dependent Vibrational Spectral Shifts: Sodium 2-Nitrobenzoate Exhibits Characteristic IR/Raman Band Positions for Analytical Fingerprinting

The vibrational spectra (FT-IR, FT-Raman) of 2-nitrobenzoates exhibit characteristic shifts in band wavenumbers and changes in band intensities along the alkali metal series (Li, Na, K, Rb, Cs) [1]. Good correlation was established between the wavenumbers of vibrational bands for 2-nitrobenzoates and ionic potential, electronegativity, atomic mass, and metal affinity [1]. The sodium salt exhibits distinct spectral signatures compared to lithium, potassium, rubidium, and cesium 2-nitrobenzoates.

Spectroscopy Quality Control Analytical Method Development

Sodium 2-Nitrobenzoate (17264-82-3): Evidence-Backed Application Scenarios


Controlled Arsenopyrite Depression in Sulfide Mineral Flotation Circuits

Sodium 2-nitrobenzoate is appropriate for arsenopyrite flotation circuits where moderate depression is required without the excessive suppression that would occur with the meta isomer. DFT calculations and flotation experiments demonstrate that o-nitrobenzoate exhibits the lowest mineral surface binding affinity among the three positional isomers (ranking: meta > para > ortho) . This makes the ortho isomer suitable for selective flotation processes where over-depression by m-nitrobenzoate would compromise target mineral recovery rates. The compound functions under alkaline conditions, forming a hydrophilic layer on arsenopyrite surfaces that inhibits collector adsorption .

Biocatalytic Reduction Studies Using 2-Nitrobenzoate 2-Nitroreductase (NbaA)

Sodium 2-nitrobenzoate is the required substrate for characterizing 2-nitrobenzoate 2-nitroreductase (NbaA) from Pseudomonas fluorescens strain KU-7, which specifically converts 2-nitrobenzoic acid to the corresponding 2-hydroxylamine compound . This enzyme exhibits unique redox-dependent substrate specificity: 2-NBA reduction proceeds under both aerobic and anaerobic conditions, whereas 2,4-DNBA reduction fails anaerobically or in the presence of 1 mM dithiothreitol . The compound is essential for enzyme kinetics assays, biodegradation pathway elucidation, and bioremediation research targeting ortho-nitroaromatic pollutants.

Synthesis of Ortho-Substituted Dyes and Pharmaceutical Intermediates Requiring Ortho-Directed Reactivity

Sodium 2-nitrobenzoate serves as a starting material or intermediate in synthetic routes where the ortho relationship between the carboxylate and nitro groups is required for subsequent transformations . The proximity of the nitro group to the carboxylate moiety enables ortho-specific reactivity patterns (e.g., intramolecular hydrogen bonding, chelation effects, steric influences on nucleophilic aromatic substitution) that differ fundamentally from meta and para isomers. The compound is used in the synthesis of dyes, pigments, and pharmaceutical building blocks where ortho substitution is a structural requirement .

Analytical Method Development and Spectroscopic Fingerprinting

Sodium 2-nitrobenzoate is employed as an analytical reference standard for vibrational spectroscopic method development, leveraging its characteristic FT-IR and FT-Raman spectral signatures that are distinct from both other alkali metal salts (Li, K, Rb, Cs) and other positional isomers (meta, para) . The systematic correlation between band wavenumbers and cation properties (ionic potential, electronegativity) enables robust identity verification in quality control workflows . This is particularly valuable for procurement authentication where salt form confirmation is required.

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